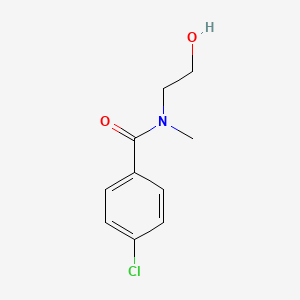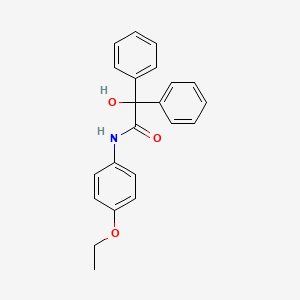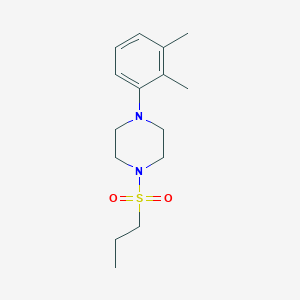![molecular formula C16H15BrN4OS B7468723 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, also known as BMTET, is a tetrazole-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMTET has been studied for its ability to modulate various biological targets, including enzymes and receptors, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes and receptors. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors by binding to the receptor and inducing a conformational change that alters the signaling pathway.
Biochemical and Physiological Effects:
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to have a wide range of biochemical and physiological effects, including its ability to modulate enzyme and receptor activity. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, which could potentially lead to improved cognitive function in patients with Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors, which could have implications for the treatment of various diseases, including inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its ability to modulate various biological targets, which makes it a promising candidate for drug development. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its potential toxicity, which could limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, including its potential therapeutic applications and its mechanism of action. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be studied for its ability to modulate other biological targets, such as ion channels and transporters. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could also be studied in animal models to determine its efficacy and toxicity in vivo. Additionally, the mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be further elucidated using structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Synthesemethoden
The synthesis of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole involves a multistep process that starts with the reaction of 3-bromobenzyl chloride with sodium sulfide to produce 3-bromobenzyl sulfide. The sulfide is then reacted with sodium azide to form 3-bromobenzyl azide, which is further reacted with 2-ethoxyphenyl isocyanate to produce 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been extensively studied for its potential therapeutic applications, including its ability to modulate various biological targets. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been studied for its ability to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes, including neurotransmission and inflammation.
Eigenschaften
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS/c1-2-22-15-9-4-3-8-14(15)21-16(18-19-20-21)23-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSMAQSDZGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)

![2-cyano-3-[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B7468660.png)
![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)
![[2-(2,5-difluorophenyl)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468682.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)

![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)